molecular formula C9H14OS B13271871 2-(Cyclopropylmethyl)thiolane-2-carbaldehyde

2-(Cyclopropylmethyl)thiolane-2-carbaldehyde

Cat. No.: B13271871
M. Wt: 170.27 g/mol
InChI Key: FGLVCXYMMGXHFO-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)thiolane-2-carbaldehyde is a chemical compound with the molecular formula C₉H₁₄OS It is characterized by a thiolane ring substituted with a cyclopropylmethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the ring-opening/annulation reaction of cyclopropyl ethanols . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The thiolane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

2-(Cyclopropylmethyl)thiolane-2-carbaldehyde has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The thiolane ring may also interact with various biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiolane derivatives and cyclopropylmethyl-substituted compounds. Examples include:

  • 2-(Cyclopropylmethyl)thiolane-2-carboxylic acid
  • 2-(Cyclopropylmethyl)thiolane-2-methanol

Properties

Molecular Formula

C9H14OS

Molecular Weight

170.27 g/mol

IUPAC Name

2-(cyclopropylmethyl)thiolane-2-carbaldehyde

InChI

InChI=1S/C9H14OS/c10-7-9(4-1-5-11-9)6-8-2-3-8/h7-8H,1-6H2

InChI Key

FGLVCXYMMGXHFO-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)(CC2CC2)C=O

Origin of Product

United States

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